molecular formula C15H20N2O3 B4072301 1-(4-isobutoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-isobutoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4072301
M. Wt: 276.33 g/mol
InChI Key: RJYNKIQUCZKNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isobutoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as IOP, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in recent years due to its potential applications in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of IOP is not fully understood. However, it has been suggested that IOP may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. IOP has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
IOP has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. IOP has also been found to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, IOP has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

IOP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits low toxicity and does not have any known side effects. However, IOP has some limitations for lab experiments. It is relatively expensive compared to other compounds and may not be readily available in some regions. Additionally, further studies are required to fully understand the mechanism of action and potential applications of IOP.

Future Directions

There are several future directions for research on IOP. One area of interest is the potential use of IOP in the treatment of neurodegenerative diseases. Further studies are required to determine the efficacy of IOP in animal models and clinical trials. Another area of interest is the potential use of IOP as an anti-tumor agent. Studies are required to determine the mechanism of action and efficacy of IOP against various types of cancer. Moreover, further studies are required to fully understand the biochemical and physiological effects of IOP and its potential applications in scientific research.

Scientific Research Applications

IOP has been extensively studied for its potential applications in scientific research. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties. IOP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, IOP has been shown to possess anti-tumor activity and may be useful in the treatment of various types of cancer.

properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(2)9-20-13-5-3-12(4-6-13)17-8-11(15(16)19)7-14(17)18/h3-6,10-11H,7-9H2,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYNKIQUCZKNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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